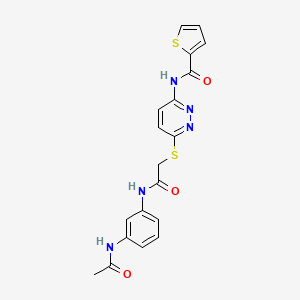

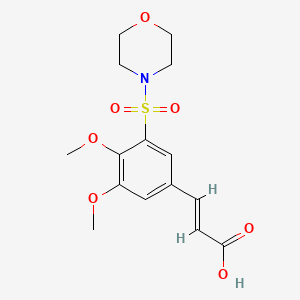

![molecular formula C18H20F2N4OS B2641579 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-87-0](/img/structure/B2641579.png)

5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a fluconazole analogue containing a 1,2,3-triazole fragment . Fluconazole analogues are designed and synthesized based on the active site of the cytochrome P450 14α-demethylase (CYP51) . They have shown higher activities against nearly all the fungi tested .

Synthesis Analysis

The synthesis of this compound is based on the active site of the cytochrome P450 14α-demethylase (CYP51) . The structures of these compounds were characterized by 1H NMR, 13C NMR, and LC–MS .Molecular Structure Analysis

Triazole compounds, like this one, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the active site of the cytochrome P450 14α-demethylase (CYP51) . This suggests that the compound might interact with this enzyme during its chemical reactions.Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized, showing good or moderate antimicrobial activities against various microorganisms. These derivatives were created from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including the synthesis of compounds through Mannich base derivatives obtained using morpholine or methyl piperazine as amine components. This indicates a potential application of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Agents with Unique Mechanism

A series of triazolopyrimidines have been described as anticancer agents. These compounds, by promoting tubulin polymerization in vitro without competitively binding with paclitaxel, inhibit the binding of vincas to tubulin. This mechanism is unique and presents these compounds as potential therapeutic agents capable of overcoming resistance attributed to several multidrug resistance transporter proteins. Selected compounds demonstrated the ability to inhibit tumor growth in several nude mouse xenograft models, highlighting their potential as effective anticancer drugs (Zhang et al., 2007).

Facile Synthesis and Characterization of Antimicrobial Agents

Research has reported a simple, efficient synthesis technique for novel series of 3-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives. These compounds exhibited promising antimicrobial activities when compared with the standard drug Chloramphenicol. This study signifies the role of [1,2,4]triazole derivatives in developing new antimicrobial agents and suggests the potential for further exploration in this area (Idrees et al., 2019).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, triazole compounds generally act through inhibiting lanosterol 14α-demethylase (CYP51) in the process of biosynthesis of ergosterol . This mechanism involves the heterocyclic nitrogen atom (N-4 of triazole) binding to the heme iron atom .

Future Directions

The future directions for this compound could involve further exploration of its antifungal activities, given its higher activities against nearly all the fungi tested . Additionally, the development of new, safe, and efficient antifungal azoles with potent antifungal activities is an emergent demand , suggesting potential future research directions for this compound.

properties

IUPAC Name |

5-[(3,4-difluorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N4OS/c1-10-4-3-7-23(9-10)15(12-5-6-13(19)14(20)8-12)16-17(25)24-18(26-16)21-11(2)22-24/h5-6,8,10,15,25H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIDUHAKVSKNCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

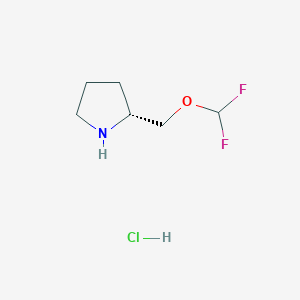

![1-(Chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641502.png)

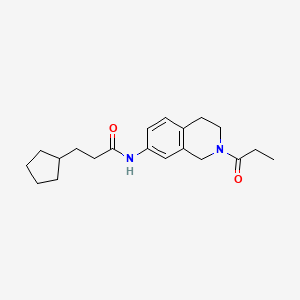

![2-(2-methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2641504.png)

![N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2641505.png)

![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2641507.png)

![5-[(mesitylsulfonyl)amino]-N,N-dimethyl-2-piperazin-1-ylbenzamide](/img/structure/B2641508.png)

![6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2641512.png)

![5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole](/img/structure/B2641515.png)